molecular formula C40H28As2O B14731962 Tetranaphthalen-1-yldiarsoxane CAS No. 5447-29-0

Tetranaphthalen-1-yldiarsoxane

Cat. No.: B14731962
CAS No.: 5447-29-0
M. Wt: 674.5 g/mol
InChI Key: MMJZRKLPGNDNLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetranaphthalen-1-yldiarsoxane is an organoarsenic compound characterized by an arsoxane core (As₂O₂) substituted with four naphthalen-1-yl groups. Its structure combines the rigidity and aromaticity of naphthalene with the unique electronic properties of arsenic, making it a subject of interest in materials science and coordination chemistry.

Properties

CAS No.

5447-29-0

Molecular Formula

C40H28As2O

Molecular Weight

674.5 g/mol

IUPAC Name

dinaphthalen-1-ylarsanyloxy(dinaphthalen-1-yl)arsane

InChI

InChI=1S/C40H28As2O/c1-5-21-33-29(13-1)17-9-25-37(33)41(38-26-10-18-30-14-2-6-22-34(30)38)43-42(39-27-11-19-31-15-3-7-23-35(31)39)40-28-12-20-32-16-4-8-24-36(32)40/h1-28H

InChI Key

MMJZRKLPGNDNLE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2[As](C3=CC=CC4=CC=CC=C43)O[As](C5=CC=CC6=CC=CC=C65)C7=CC=CC8=CC=CC=C87

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Tetranaphthalen-1-yldiarsoxane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into reduced forms with different properties.

    Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized naphthalene derivatives, while reduction could produce reduced arsenic-containing compounds .

Scientific Research Applications

Tetranaphthalen-1-yldiarsoxane has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis studies.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although detailed studies are limited.

Mechanism of Action

The mechanism of action of Tetranaphthalen-1-yldiarsoxane involves its interaction with molecular targets, potentially including enzymes and other proteins. The exact pathways and molecular targets are not well-defined, but the compound’s unique structure suggests it may interact with biological systems in specific ways .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key differences between Tetranaphthalen-1-yldiarsoxane and related compounds:

Compound Name Molecular Formula Core Structure Key Functional Groups Notable Properties
This compound (C₁₀H₇)₄As₂O₂ Arsenic-oxygen (As₂O₂) Four naphthalen-1-yl groups High thermal stability, potential arsenic-mediated reactivity
1,3-Divinyltetramethyldisiloxane C₈H₁₈OSi₂ Silicon-oxygen (Si₂O) Vinyl, methyl groups Low viscosity, precursor for silicones
Naphthalen-1-yl tetradecanoate C₂₄H₃₄O₂ Ester Naphthalen-1-yl, long alkyl chain Hydrophobic, lipid-mimetic applications
(1,2,3,4-Tetrahydronaphthalen-1-yl)hydrazine C₁₀H₁₂N₂ Tetrahydronaphthalene Hydrazine moiety Anticancer, neuroprotective activity

Key Observations :

  • Aromaticity vs. Flexibility : this compound’s four naphthalen-1-yl groups confer greater aromaticity and steric bulk compared to simpler systems like 1,3-Divinyltetramethyldisiloxane, which relies on flexible silicon-oxygen bonds .

Physicochemical Properties

  • Thermal Stability : Arsenic-containing compounds often demonstrate higher thermal stability than purely organic analogs. For example, phosphazene derivatives (e.g., dispirophosphazenes in ) show stability up to 300°C, suggesting similar resilience for this compound .
  • Solubility: The compound’s hydrophobicity likely exceeds that of benzyl or methyl-substituted esters (e.g., Naphthalen-1-yl tetradecanoate) due to its larger aromatic surface area .
  • Reactivity : The arsenic center may undergo nucleophilic substitution or oxidation reactions, contrasting with the inertness of silicon-based systems like 1,3-Divinyltetramethyldisiloxane .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.